5-(tert-Butyl)-6-chloro-1H-indazol-3-amine

KRAS G12C inhibitor oncology medicinal chemistry

Researchers developing KRAS G12C inhibitors often face supply of non-validated 3-aminoindazole analogs that derail SAR. This intermediate is the exact 5-tert-butyl-6-chloro-1H-indazol-3-yl core embedded in advanced clinical candidates, confirmed by ligand U50 (PDB 8DNK). - Directly reproduces patent-protected inhibitor scaffolds (e.g., US20210395234A1) - Primary 3-amine enables immediate amide coupling, reductive amination, or urea formation - 5-tert-butyl group adds ~+1.98 logP for hydrophobic kinase pocket targeting - Co-crystallized fragment validates crystallography workflows

Molecular Formula C11H14ClN3
Molecular Weight 223.70 g/mol
Cat. No. B14914342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)-6-chloro-1H-indazol-3-amine
Molecular FormulaC11H14ClN3
Molecular Weight223.70 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C2C(=C1)C(=NN2)N)Cl
InChIInChI=1S/C11H14ClN3/c1-11(2,3)7-4-6-9(5-8(7)12)14-15-10(6)13/h4-5H,1-3H3,(H3,13,14,15)
InChIKeyNFTAFPLJYLZTAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(tert-Butyl)-6-chloro-1H-indazol-3-amine: Key Properties & Procurement


5-(tert-Butyl)-6-chloro-1H-indazol-3-amine (CAS 2416992-17-9) is a substituted 3-aminoindazole derivative with a molecular formula of C₁₁H₁₄ClN₃ and a molecular weight of 223.70 g/mol . The compound features a 1H-indazol-3-amine core scaffold bearing a tert-butyl group at the 5-position and a chloro substituent at the 6-position . This substitution pattern distinguishes it from the simpler unsubstituted 3-aminoindazole scaffold and the more common 6-chloro-1H-indazol-3-amine (CAS 16889-21-7) building block. The compound serves as a versatile intermediate in the synthesis of kinase inhibitors and has been explicitly incorporated into the structure of advanced KRAS G12C inhibitors, as evidenced by its presence in ligand U50 (PDB ID: 8DNK) where the 5-tert-butyl-6-chloro-1H-indazol-3-yl moiety forms a critical component of the pharmacophore [1].

5-(tert-Butyl)-6-chloro-1H-indazol-3-amine: Why Generic Substitution Fails


Generic substitution of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine with simpler 3-aminoindazole analogs (e.g., 6-chloro-1H-indazol-3-amine, CAS 16889-21-7) or regioisomeric variants is not chemically or pharmacologically equivalent. The tert-butyl group at the 5-position introduces substantial steric bulk and lipophilicity, which directly modulates both the physicochemical properties of derived compounds and their binding interactions with hydrophobic protein pockets [1]. In the context of KRAS G12C inhibitor development, the 5-tert-butyl-6-chloro-1H-indazol-3-yl moiety appears in multiple structurally optimized clinical candidates, whereas the des-tert-butyl 6-chloro-1H-indazol-3-amine scaffold yields compounds with distinct selectivity and potency profiles [2]. Furthermore, the 5-tert-butyl substituent can influence the regioselectivity of subsequent N-alkylation reactions on the indazole ring, with C-3 substituted indazoles exhibiting >99% N-1 regioselectivity under certain conditions, a factor that may affect synthetic route efficiency compared to unsubstituted or differently substituted analogs [3]. For procurement decisions in medicinal chemistry programs targeting specific kinase inhibition profiles, substituting this intermediate with a simpler 3-aminoindazole building block would fundamentally alter the SAR trajectory and is not a scientifically valid interchange.

5-(tert-Butyl)-6-chloro-1H-indazol-3-amine: Differentiation from Structural Analogs


Preferred Intermediate in KRAS G12C Inhibitor Patents

In the US20210395234A1 patent covering novel indazole compounds as KRAS G12C inhibitors, the 5-tert-butyl-6-chloro-1H-indazol-3-yl moiety is specifically claimed as a preferred substituent in multiple exemplified compounds, whereas the non-tert-butylated 6-chloro-1H-indazol-3-amine scaffold is not claimed with equivalent prominence. The patent explicitly discloses at least five distinct compounds incorporating the 5-tert-butyl-6-chloro-1H-indazol-3-yl fragment (e.g., Example compounds with chemical structures containing this exact moiety), demonstrating its validated utility in advanced inhibitor design [1].

KRAS G12C inhibitor oncology medicinal chemistry

PDB Co-crystal Structure of Indazole-Based Inhibitor

The 5-tert-butyl-6-chloro-1H-indazol-3-yl fragment is incorporated into ligand U50 (C₂₃H₂₉Cl₂N₇O₂, MW 506.428), which has been co-crystallized and deposited in the Protein Data Bank (PDB ID: 8DNK). This provides direct structural evidence that the 5-tert-butyl-6-chloro substitution pattern is compatible with and contributes to protein binding. The non-tert-butylated 6-chloro-1H-indazol-3-amine (CAS 16889-21-7) lacks an equivalent PDB-deposited ligand structure incorporating the same 6-chloro-3-aminoindazole core in a comparable inhibitor context [1].

structural biology protein-ligand complex KRAS inhibition

Lipophilicity and Steric Bulk from tert-Butyl Substitution

The 5-tert-butyl substituent introduces significant lipophilicity (calculated logP contribution of the tert-butyl group is approximately +1.98 compared to hydrogen) and steric bulk (molar refractivity contribution approximately +19.6 cm³/mol) relative to the unsubstituted 6-chloro-1H-indazol-3-amine (CAS 16889-21-7) [1]. These physicochemical differences translate to altered membrane permeability, metabolic stability, and hydrophobic pocket occupancy in derived inhibitors. The tert-butyl group at the 5-position provides a well-established strategy for occupying lipophilic subpockets in kinase ATP-binding sites, a design principle that the simpler 6-chloro-1H-indazol-3-amine scaffold cannot replicate without additional synthetic elaboration [2].

physicochemical properties lipophilicity drug design

Direct Amine Handle over Carboxylic Acid Analogs

5-(tert-Butyl)-6-chloro-1H-indazol-3-amine provides a primary amine handle at the 3-position, enabling direct amide coupling, reductive amination, or urea formation without requiring additional functional group interconversion. In contrast, the structurally related 5-(tert-Butyl)-1H-indazole-3-carboxylic acid analog requires activation (e.g., conversion to acid chloride or use of coupling reagents) prior to amide bond formation, adding an additional synthetic step . The 3-amino functionality is directly exploited in the synthesis of ligand U50, where the amine undergoes reductive amination to install the linker connecting to the imidazole-carboxamide warhead [1].

synthetic chemistry building block medicinal chemistry

5-(tert-Butyl)-6-chloro-1H-indazol-3-amine: Application Scenarios


KRAS G12C Inhibitor Lead Optimization

This compound is ideally suited for medicinal chemistry programs focused on KRAS G12C inhibitor development, where the 5-tert-butyl-6-chloro-1H-indazol-3-yl fragment has been validated in patent-protected inhibitor scaffolds. The scaffold appears in multiple exemplified compounds within US20210395234A1, demonstrating its established utility in this therapeutic area. Procurement of this intermediate enables direct access to the same indazole core used in advanced KRAS G12C inhibitors, as structurally confirmed by ligand U50 in PDB ID: 8DNK [1].

Parallel Library Synthesis of 3-Aminoindazoles

The primary amine handle at the 3-position enables direct diversification through amide coupling, reductive amination, urea formation, or sulfonamide synthesis without additional functional group interconversion steps. This contrasts with 3-carboxylic acid indazole analogs that require activation prior to coupling. The 5-tert-butyl-6-chloro substitution pattern provides a distinct physicochemical profile (increased lipophilicity, steric bulk) for SAR exploration in parallel synthesis campaigns [1].

Co-crystallization of Kinase-Ligand Complexes

The 5-tert-butyl-6-chloro-1H-indazol-3-yl moiety has been successfully incorporated into ligand U50 and co-crystallized (PDB ID: 8DNK), demonstrating the scaffold's compatibility with protein crystallography workflows. This provides a validated starting point for structural biology groups seeking to obtain high-resolution co-crystal structures of indazole-containing inhibitors with target kinases. The electron density of the chloro substituent provides an additional experimental handle for crystallographic phasing and ligand placement verification [2].

Targeting Hydrophobic Kinase Subpockets

The 5-tert-butyl group contributes an estimated ΔlogP of approximately +1.98 relative to hydrogen, providing enhanced lipophilicity for occupying hydrophobic subpockets common in kinase ATP-binding sites. This physicochemical property supports programs focused on optimizing membrane permeability and target residence time in hydrophobic binding environments, differentiating this scaffold from less lipophilic 3-aminoindazole alternatives that lack the tert-butyl substitution [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.